REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[CH:6][C:7]([OH:13])=[C:8]([C:10](=[O:12])[CH3:11])[CH:9]=1.Cl[CH2:15][O:16][CH3:17]>CN(C=O)C>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:13][CH2:15][O:16][CH3:17])=[C:8]([C:10](=[O:12])[CH3:11])[CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.125 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4.67 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C1)C(C)=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
ClCOC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 4 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched
|
Type
|
ADDITION
|
Details
|
by pouring it onto saturated NH4Cl (aq) (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with 8:1 Et2O/EtOAc (2×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (4×80 mL), brine (60 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After purification by flash chromatography (9:1 hexane/EtOAc)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C(C)=O)OCOC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.44 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |